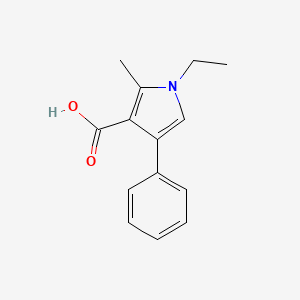

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Description

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (CAS: 293326-22-4, molecular formula: C₁₄H₁₅NO₂, molecular weight: 229.28 g/mol) is a pyrrole-based carboxylic acid derivative. Its structure features a pyrrole ring substituted with ethyl (N1), methyl (C2), phenyl (C4), and carboxylic acid (C3) groups. The IUPAC name and SMILES string (CCN1C=C(C(=C1C)C(=O)O)C2=CC=CC=C2) confirm its regiochemistry .

This compound is commercially available as a powder (storage: room temperature) and is offered in high-purity grades (≥99%) by suppliers like American Elements.

Properties

IUPAC Name |

1-ethyl-2-methyl-4-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-15-9-12(11-7-5-4-6-8-11)13(10(15)2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGASOPILNXWTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=C1C)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification through crystallization or distillation, and final product isolation using techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrrole derivatives.

Scientific Research Applications

Scientific Research Applications

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid serves as a versatile scaffold in organic synthesis and medicinal chemistry. Its applications include:

1. Synthesis of Bioactive Compounds

- This compound can be utilized as a building block for synthesizing various bioactive heterocycles. Pyrrole derivatives are known for their diverse biological activities, including antipsychotic, antibacterial, and anticancer properties .

2. Medicinal Chemistry

- Research indicates that pyrrole-containing compounds exhibit significant pharmacological activities. For instance, derivatives of this compound have been studied for their potential as anxiolytics and β-adrenergic antagonists .

3. Computational Studies

- The compound is also employed in computational chemistry to model interactions with biological targets, which aids in understanding its mechanisms of action and therapeutic potentials .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrrole derivatives synthesized from this compound. The results showed promising activity against various cancer cell lines, suggesting that modifications to the pyrrole structure could enhance efficacy against specific types of cancer .

Case Study 2: Antibacterial Properties

Another research focused on the antibacterial effects of compounds derived from this pyrrole derivative. The findings indicated that certain modifications improved the antibacterial activity against resistant strains of bacteria, highlighting its potential in developing new antibiotics .

Applications in Materials Science

This compound is also explored for its applications in materials science:

1. Polymer Chemistry

- The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance .

2. Additive Manufacturing

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives

- Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (CAS: 3274-63-3):

This ester derivative replaces the carboxylic acid group with an ethyl ester (-COOEt). The molecular weight (241.29 g/mol) is slightly higher than the parent acid due to the ethyl group. Esters generally exhibit lower polarity and higher lipophilicity compared to carboxylic acids, making them more soluble in organic solvents. This derivative is used in synthetic intermediates, where ester groups serve as protective moieties for carboxylic acids .

| Property | 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid | Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |

|---|---|---|

| Functional Group | -COOH | -COOEt |

| Molecular Weight | 229.28 g/mol | 241.29 g/mol |

| Key Applications | Potential drug intermediate, coordination chemistry | Synthetic intermediate, protective group strategy |

| Polarity | High (carboxylic acid) | Moderate (ester) |

Heterocycle Variations: Pyrrole vs. Pyrazole/Pyrimidine Derivatives

- 7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (EN300-01639): This compound features a pyrazole-pyrimidine fused heterocycle instead of a pyrrole. The molecular weight (C₁₃H₁₄N₄O₂, ~274.28 g/mol) and solubility profile differ significantly due to the extended π-conjugation and nitrogen-rich core .

- 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid (KISHIDA CHEMICAL): A pyrazole analog with a methoxyphenyl substituent. Pyrazoles are more aromatic and less basic than pyrroles, affecting their reactivity in electrophilic substitution.

Substituent Position and Complexity

- 1-Ethyl-4-methyl-2-{2-[methyl(2-methylphenyl)amino]-2-oxoethyl}-1H-pyrrole-3-carboxylic Acid: This analog includes an amide side chain (-NHCO-) attached to a methylphenyl group. The amide group introduces hydrogen-bond donor/acceptor sites, improving binding affinity in biological systems (e.g., enzyme inhibition). However, steric hindrance from the bulky substituent may reduce solubility compared to the parent compound .

- 3-Amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylic Acid Ethyl Ester (CAS: 59021-51-1): Substitution at the C2 position with cyano (-CN) and amino (-NH₂) groups increases electron-withdrawing effects, altering the pyrrole ring’s electronic density. The cyano group may enhance stability but reduce bioavailability due to polarity .

Fused Ring Systems

- (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid 2-Methylpropyl Ester: A pyrrolo-pyridazine fused system with chloro and hydroxyphenyl groups. The ester group and chlorine substituent contribute to lipophilicity and metabolic stability .

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid (CAS: 1394175-20-2):

This pyrrolo-pyridine derivative combines pyrrole and pyridine rings. The pyridine nitrogen enhances basicity and metal-coordination capabilities, distinguishing it from the purely pyrrole-based parent compound .

Key Structural and Functional Insights

- Electronic Effects : Carboxylic acids (e.g., target compound) are more electrophilic at the carbonyl carbon than esters, favoring nucleophilic reactions. Esters (e.g., ) are better suited for prodrug strategies.

- Solubility : Bulky substituents (e.g., amides in ) reduce aqueous solubility, while polar groups (e.g., -COOH, -CN) enhance it.

- Biological Relevance : Pyrazole and pyrimidine derivatives () are prevalent in pharmaceuticals due to their nitrogen-rich cores, which mimic natural heterocycles in DNA/RNA.

Biological Activity

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid (CAS No. 293326-22-4) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrrole ring substituted with an ethyl group, a methyl group, and a phenyl group, along with a carboxylic acid functional group.

The chemical formula for this compound is C14H15NO2, with a molecular weight of 229.28 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-Ethyl-2-methyl-4-phenylpyrrole-3-carboxylic acid |

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.28 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent research indicates that pyrrole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

For instance, pyrrole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus , suggesting strong antibacterial properties compared to standard antibiotics like ciprofloxacin . Additionally, derivatives of pyrrole have been explored for their potential as antituberculosis agents, with some exhibiting MIC values as low as 5 μM against Mycobacterium tuberculosis .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Compounds within this class have demonstrated antiproliferative activity against rapidly dividing cancer cells, such as A549 lung cancer cells. This activity is critical for developing new anticancer therapies .

Study 1: Antibacterial Activity

A study focused on the synthesis and evaluation of pyrrole derivatives found that compounds similar to this compound inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of less than 1 μg/mL. This highlights the potential of such compounds in treating antibiotic-resistant infections .

Study 2: Anticancer Properties

Another investigation assessed the antiproliferative effects of various pyrrole derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a promising therapeutic index for future drug development .

Safety and Toxicological Information

While the biological activities of this compound are promising, safety data is limited. Preliminary safety assessments indicate potential skin and eye irritation upon contact, necessitating careful handling in laboratory settings .

Q & A

Q. Key Considerations :

- Regioselectivity : Substituent positioning is controlled by steric and electronic factors (e.g., phenyl groups at C4 enhance aromatic stability).

- Yield Optimization : Catalytic agents (e.g., DMAP) and solvent polarity adjustments (e.g., DMF vs. THF) improve reaction efficiency .

What spectroscopic and analytical techniques confirm the structural integrity of this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Diagnostic signals include:

- Pyrrole NH proton (δ ~12.5 ppm in DMSO-d6) .

- Ethyl group protons (δ 1.32 ppm, triplet) and methyl substituents (δ 2.22 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 402.2 for related derivatives) confirm molecular weight .

- Elemental Analysis : Validates purity (>95%) and stoichiometry .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex substituent environments .

How do substituent variations impact electronic properties and reactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : The carboxylic acid at C3 reduces pyrrole ring electron density, directing electrophilic substitution to C5. Comparative studies with ethyl esters (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate) show higher reactivity in nucleophilic acyl substitutions due to ester activation .

- Steric Effects : The 1-ethyl and 2-methyl groups hinder reactions at adjacent positions, favoring functionalization at C4-phenyl .

Case Study : Replacing the phenyl group with a chlorophenyl (as in 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester) increases lipophilicity (logP ~3.6) and alters binding affinity in biological assays .

What strategies mitigate low yields in multi-step syntheses?

Q. Advanced Research Focus

- Stepwise Optimization :

- Cyclization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions for aryl substitutions .

- Purification : Gradient HPLC (C18 columns, 0.1% TFA in H₂O/MeCN) resolves byproducts like regioisomeric impurities .

Q. Data-Driven Approach :

| Step | Yield (%) | Key Parameter |

|---|---|---|

| Cyclocondensation | 60–78 | Microwave, 150°C |

| Ester Hydrolysis | 85–92 | 2M NaOH, reflux |

How can computational modeling predict biological interactions?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to cyclooxygenase (COX-2) or kinase targets using AutoDock Vina. The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- QSAR Studies : Correlate substituent hydrophobicity (logP) with anti-inflammatory IC₅₀ values. For example, derivatives with trifluoromethyl groups show enhanced activity (IC₅₀ = 0.8 µM vs. 5.2 µM for parent compound) .

Validation : Compare in silico predictions with in vitro assays (e.g., IL-6 suppression in RAW264.7 cells) .

How are contradictions in reported biological activities resolved?

Q. Advanced Research Focus

- Assay Variability : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from cell-line specificity (human vs. murine models). Standardize protocols using recombinant enzymes .

- Metabolic Stability : Phase I metabolism (e.g., ester hydrolysis in liver microsomes) can alter activity. Use deuterated analogs to improve half-life .

Example : Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate showed 23% yield in synthesis but higher metabolic stability than carboxylate analogs .

What functionalization strategies enhance solubility for in vivo studies?

Q. Advanced Research Focus

- Prodrug Design : Convert carboxylic acid to methyl ester or amide derivatives (e.g., piperidine conjugates) to improve bioavailability. Revert to active form via esterases .

- PEGylation : Attach polyethylene glycol chains to the pyrrole nitrogen, reducing logP by 1.5 units and increasing aqueous solubility .

Q. Data :

| Derivative | logP | Solubility (mg/mL) |

|---|---|---|

| Parent Carboxylic Acid | 3.2 | 0.12 |

| Piperidine Amide | 2.8 | 0.45 |

| PEGylated Analog | 1.7 | 2.10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.